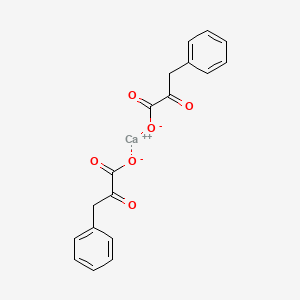

![molecular formula C16H13ClN2O B1366007 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-15-2](/img/structure/B1366007.png)

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

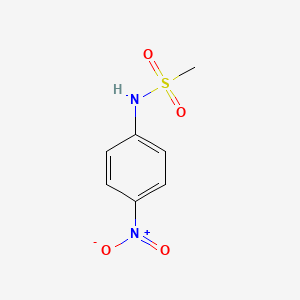

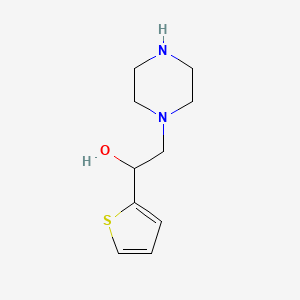

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C16H13ClN2O . It belongs to the class of imidazopyridines, which are recognized as important fused bicyclic 5–6 heterocycles due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridines, including this compound, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, which is a common feature in imidazopyridines . The presence of chlorine, two nitrogen atoms, and a carbaldehyde group in the molecule could potentially influence its reactivity and interactions with other molecules.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, imidazopyridines in general can undergo a variety of reactions due to their structural character .Physical And Chemical Properties Analysis

The average mass of this compound is 284.740 Da, and its monoisotopic mass is 284.071655 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Imidazo[1,2-a]pyridines : A study reports the synthesis of methylimidazo[1,2-a]pyridines through water-mediated reactions and silver-catalyzed aminooxygenation (Darapaneni, Rao, & Adimurthy, 2013).

- Condensation Reactions : Research demonstrates the condensation of acylpyridines with amines, leading to the formation of various salts and imidazo[1,2-a]pyridine derivatives (Campbell, Glover, & Trenholm, 1969).

- Synthesis of Novel Chalcones and Oxopyrimidines : A study details the synthesis of heterosubstituted chalcones and oxopyrimidines containing an imidazo[1,2-a]pyridine nucleus (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Biological Applications

- Antimicrobial Properties : Research on oxopyrimidines and thiopyrimidines derived from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde highlights their antibacterial and antifungal activities (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).

- Application in Mild Steel Corrosion Inhibition : A derivative of imidazo[1,2-a]pyridine has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating good inhibitory performance (Salim et al., 2021).

Orientations Futures

Imidazopyridines, including 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have a wide range of applications in medicinal chemistry . Their potential in the development of new drugs, especially for infectious diseases like tuberculosis, is a promising area for future research .

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb . This suggests that they may interact with targets that are crucial for the survival and replication of the tuberculosis bacteria.

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold has been recognized for its wide range of applications in medicinal chemistry . This suggests that it may interact with multiple biochemical pathways.

Pharmacokinetics

One imidazo[1,2-a]pyridine analogue with a 2-ethyl-6-chloro ring showed good microsomal stability .

Result of Action

In an acute tb mouse model, treatment with an imidazo[1,2-a]pyridine analogue resulted in a significant reduction of bacterial load .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These synthesis methods suggest that the compound’s action could potentially be influenced by various environmental factors during its synthesis.

Propriétés

IUPAC Name |

6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-10-3-4-12(7-11(10)2)16-14(9-20)19-8-13(17)5-6-15(19)18-16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAHTXIMHNAXDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

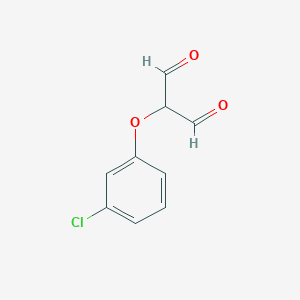

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

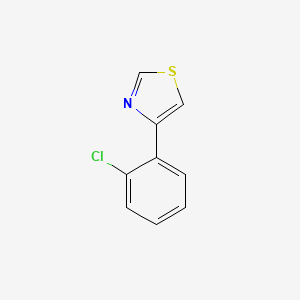

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)